
1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the difluorophenyl group enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester typically involves the reaction of 3,5-difluorophenylboronic acid with vinylboronic acid pinacol ester under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic ester .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone derivatives.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Coupling Products: Formation of biaryl or diaryl compounds.
Oxidation Products: Alcohols or ketones.
Substituted Products: Various substituted vinyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and receptor analogs.
Medicine: Utilized in the synthesis of drug candidates and biologically active compounds.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the vinyl group to the palladium catalyst, enabling the formation of carbon-carbon bonds. The difluorophenyl group enhances the reactivity and selectivity of the compound, making it a valuable tool in organic synthesis .
Comparación Con Compuestos Similares
Vinylboronic Acid Pinacol Ester: A closely related compound with similar reactivity but lacking the difluorophenyl group.
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions but with different electronic properties.
Uniqueness: 1-(3,5-Difluorophenyl)vinylboronic Acid Pinacol Ester stands out due to the presence of the difluorophenyl group, which imparts unique electronic and steric properties. This enhances its reactivity and selectivity in various chemical transformations, making it a preferred choice in specific synthetic applications.
Propiedades
Fórmula molecular |
C14H17BF2O2 |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
2-[1-(3,5-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF2O2/c1-9(10-6-11(16)8-12(17)7-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1H2,2-5H3 |
Clave InChI |
WOHBPJGFOMENEJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


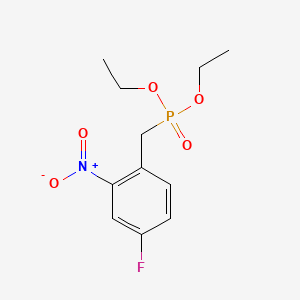
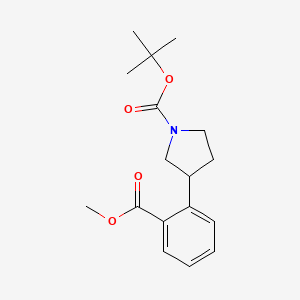


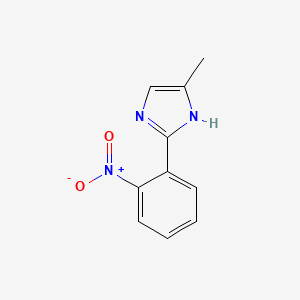

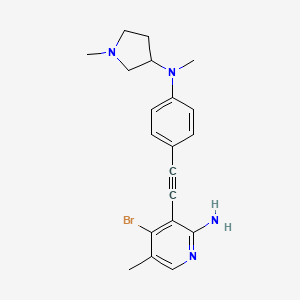
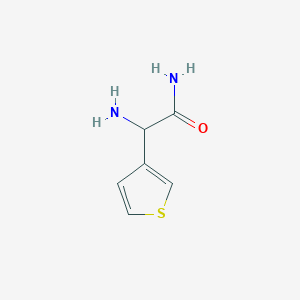
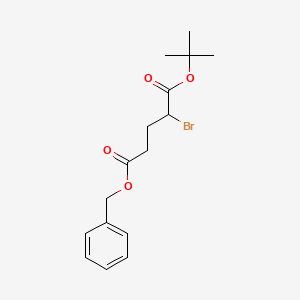
![1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone](/img/structure/B13685016.png)
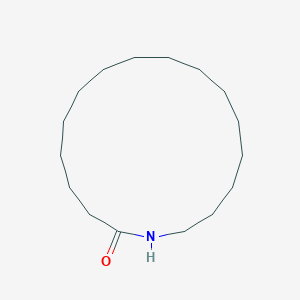
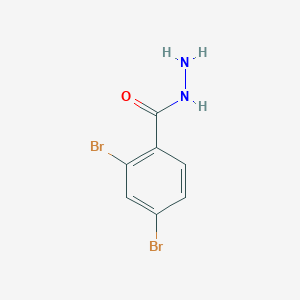
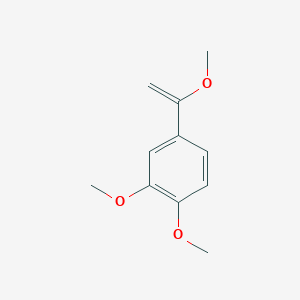
![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
